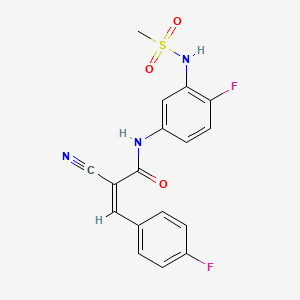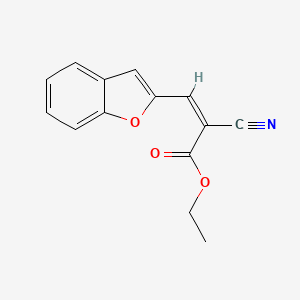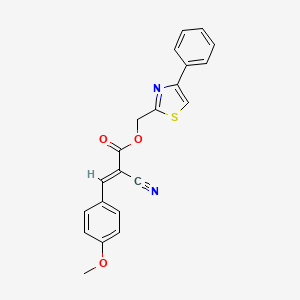
2-cyano-N-(4-fluoro-3-methanesulfonamidophenyl)-3-(4-fluorophenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-N-(4-fluoro-3-methanesulfonamidophenyl)-3-(4-fluorophenyl)prop-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-cyano-N-(4-fluoro-3-methanesulfonamidophenyl)-3-(4-fluorophenyl)prop-2-enamide involves the inhibition of specific proteins involved in cancer cell proliferation and survival. This compound targets the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cancer cell growth and survival. By inhibiting this pathway, this compound prevents the growth and survival of cancer cells.
Biochemical and Physiological Effects
Studies have shown that this compound has anti-inflammatory and analgesic properties. This compound inhibits the production of pro-inflammatory cytokines and reduces the activation of immune cells involved in inflammation. Additionally, this compound has been found to have a low toxicity profile, making it a potential candidate for clinical use.
Advantages and Limitations for Lab Experiments
The advantages of using 2-cyano-N-(4-fluoro-3-methanesulfonamidophenyl)-3-(4-fluorophenyl)prop-2-enamide in lab experiments include its specificity in targeting specific proteins involved in cancer cell proliferation and survival, its anti-inflammatory and analgesic properties, and its low toxicity profile. However, the limitations of using this compound in lab experiments include its limited solubility in water, which can affect its bioavailability and efficacy.
Future Directions
For the research on 2-cyano-N-(4-fluoro-3-methanesulfonamidophenyl)-3-(4-fluorophenyl)prop-2-enamide include exploring its potential applications in other diseases such as autoimmune disorders and infectious diseases. Additionally, further studies are needed to optimize the synthesis method and improve the bioavailability and efficacy of this compound. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
Synthesis Methods
The synthesis of 2-cyano-N-(4-fluoro-3-methanesulfonamidophenyl)-3-(4-fluorophenyl)prop-2-enamide involves the reaction of 4-fluoro-3-methanesulfonamidobenzylcyanide with 4-fluorobenzaldehyde in the presence of a base. The resulting product is then treated with acetic anhydride to obtain the final compound.
Scientific Research Applications
2-cyano-N-(4-fluoro-3-methanesulfonamidophenyl)-3-(4-fluorophenyl)prop-2-enamide has been extensively studied for its potential applications in cancer treatment. Studies have shown that this compound inhibits the growth of cancer cells by targeting specific proteins involved in cancer cell proliferation and survival. Additionally, this compound has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
(Z)-2-cyano-N-[4-fluoro-3-(methanesulfonamido)phenyl]-3-(4-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3O3S/c1-26(24,25)22-16-9-14(6-7-15(16)19)21-17(23)12(10-20)8-11-2-4-13(18)5-3-11/h2-9,22H,1H3,(H,21,23)/b12-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYJZRLHJXPXLCX-WQLSENKSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=CC(=C1)NC(=O)C(=CC2=CC=C(C=C2)F)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)NC1=C(C=CC(=C1)NC(=O)/C(=C\C2=CC=C(C=C2)F)/C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(4-methyl-2-morpholin-4-ylsulfonylanilino)-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7683251.png)
![(Z)-3-[2-(difluoromethoxy)-3-methoxyphenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B7683256.png)
![2-[(4E)-4-[(3-bromo-4-fluorophenyl)methylidene]-1,3-dioxoisoquinolin-2-yl]acetic acid](/img/structure/B7683261.png)

![(5E)-5-[[4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7683286.png)
![N-[2-[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]-2,2-dimethylpropanamide](/img/structure/B7683287.png)

![[4-[(Z)-2-cyano-3-methoxy-3-oxoprop-1-enyl]-2-methoxyphenyl] 2-fluorobenzoate](/img/structure/B7683298.png)
![N-[2-[(5E)-5-[(4-methylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]-4-(prop-2-ynylsulfamoyl)benzamide](/img/structure/B7683301.png)
![Ethyl (2Z)-3-[3-bromo-5-ethoxy-4-(prop-2-EN-1-yloxy)phenyl]-2-cyanoprop-2-enoate](/img/structure/B7683312.png)
![[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl (Z)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate](/img/structure/B7683322.png)

![(3R)-N-[1-[3-(trifluoromethyl)phenyl]pyrazol-3-yl]oxolane-3-carboxamide](/img/structure/B7683345.png)
![(2S)-N-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)ethyl]oxolane-2-carboxamide](/img/structure/B7683349.png)